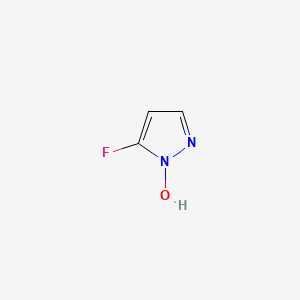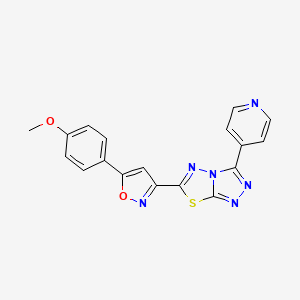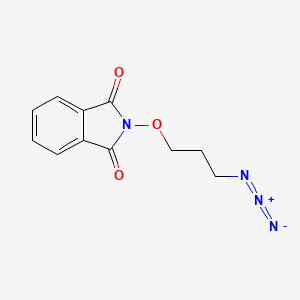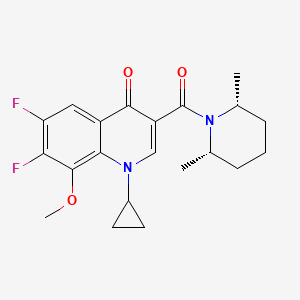![molecular formula C23H21IN2O5S B12629629 5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid CAS No. 918666-70-3](/img/structure/B12629629.png)
5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid is a complex organic compound that features a combination of iodine, sulfamoyl, and benzamido functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid typically involves multiple steps, starting with the iodination of a benzoic acid derivative. The introduction of the sulfamoyl and benzamido groups is achieved through subsequent reactions involving appropriate reagents and catalysts. Common synthetic routes include:
Sulfamoylation: This step involves the reaction of the iodinated benzoic acid with a sulfamoyl chloride derivative in the presence of a base such as triethylamine.
Amidation: The final step involves the coupling of the sulfamoylated intermediate with a benzamido derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols.
Wissenschaftliche Forschungsanwendungen
5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the sulfamoyl and benzamido groups can form hydrogen bonds and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid: Unique due to the presence of both iodine and sulfamoyl groups.
5-Iodo-2-{4-[(3-phenylpropyl)carbamoyl]benzamido}benzoic acid: Similar structure but with a carbamoyl group instead of a sulfamoyl group.
5-Bromo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid: Bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in this compound imparts unique properties, such as enhanced reactivity and the ability to participate in halogen bonding. This makes it distinct from similar compounds with different halogens or functional groups.
Eigenschaften
CAS-Nummer |
918666-70-3 |
|---|---|
Molekularformel |
C23H21IN2O5S |
Molekulargewicht |
564.4 g/mol |
IUPAC-Name |
5-iodo-2-[[4-(3-phenylpropylsulfamoyl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C23H21IN2O5S/c24-18-10-13-21(20(15-18)23(28)29)26-22(27)17-8-11-19(12-9-17)32(30,31)25-14-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-13,15,25H,4,7,14H2,(H,26,27)(H,28,29) |
InChI-Schlüssel |
ZVGPESOVCFEEHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12629547.png)
![(11R,12S,16R)-14-(2,4-dichlorophenyl)-11-(4-methoxybenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12629549.png)
![4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline](/img/structure/B12629551.png)
![Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate](/img/structure/B12629558.png)

![Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B12629571.png)




![ethyl 4-[(11S,12R,16S)-11-(furan-2-carbonyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12629598.png)
![(5Z)-3-cyclohexyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12629602.png)

![6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B12629620.png)
